molecular formula C7H4BrN3O2 B1270211 5-bromo-7-nitro-1H-indazole CAS No. 316810-82-9

5-bromo-7-nitro-1H-indazole

Cat. No.: B1270211
CAS No.: 316810-82-9
M. Wt: 242.03 g/mol
InChI Key: UBGVVAXTJXNHFX-UHFFFAOYSA-N
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Description

5-bromo-7-nitro-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a bromine atom at the 5th position and a nitro group at the 7th position on the indazole ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

5-Bromo-7-nitro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). This compound acts as an inhibitor of NOS, thereby reducing the production of NO. This interaction is significant as NO is involved in various physiological processes, including vasodilation, neurotransmission, and immune response .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound affects the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis. By modulating this pathway, this compound can alter cell proliferation and survival . Additionally, it impacts gene expression by inhibiting the activity of transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and immune response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of nitric oxide synthase, inhibiting its activity and reducing the production of nitric oxide . This inhibition is achieved through competitive binding, where this compound competes with the natural substrate of NOS. Additionally, this compound can modulate the activity of other enzymes and proteins by altering their conformation or binding to allosteric sites . These interactions result in changes in enzyme activity, protein-protein interactions, and downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of the compound is an important factor, as it can degrade under certain conditions. Studies have shown that this compound is relatively stable at room temperature but can degrade when exposed to light or high temperatures . Over time, the degradation products can accumulate and affect the overall activity of the compound. Long-term studies have also indicated that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These toxic effects are often associated with the accumulation of the compound in specific tissues and organs, leading to cellular damage and dysfunction.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, influencing their activity and function. Additionally, this compound can affect metabolic flux by altering the levels of specific metabolites and intermediates in biochemical pathways . This modulation of metabolic pathways can have downstream effects on cellular function and overall physiological processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and be transported to specific subcellular compartments . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be localized to specific organelles, such as the mitochondria, nucleus, or endoplasmic reticulum, depending on its interactions with targeting signals and post-translational modifications . These interactions can direct this compound to specific subcellular compartments, where it can exert its effects on enzyme activity, protein interactions, and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis of 5-bromo-7-nitro-1H-indazole typically begins with the preparation of the corresponding brominated and nitrated intermediates.

    Cyclization: The final step involves the cyclization of the intermediates to form the indazole ring. .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity while minimizing byproducts. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols under basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Substitution Products: Various substituted indazoles depending on the nucleophile used.

    Reduction Products: Amino derivatives of indazole.

    Oxidation Products: Nitroso or other oxidized derivatives of indazole.

Scientific Research Applications

Chemistry: 5-bromo-7-nitro-1H-indazole is used as a building block in organic synthesis for the preparation of more complex indazole derivatives. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .

Biology and Medicine: Indazole derivatives, including this compound, have shown potential as therapeutic agents. They exhibit a range of biological activities such as anticancer, anti-inflammatory, and antimicrobial properties. Research is ongoing to explore their use in drug development for various diseases .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and other functional materials .

Comparison with Similar Compounds

    7-nitroindazole: Similar to 5-bromo-7-nitro-1H-indazole but lacks the bromine atom. It also acts as an nNOS inhibitor.

    5-bromoindazole: Lacks the nitro group but contains the bromine atom at the 5th position.

    Indazole: The parent compound without any substituents.

Uniqueness: this compound is unique due to the presence of both bromine and nitro substituents, which confer distinct chemical and biological properties. The combination of these substituents enhances its reactivity and potential as a versatile intermediate in organic synthesis. Additionally, its dual inhibitory effects on specific enzymes make it a valuable compound for therapeutic research .

Properties

IUPAC Name

5-bromo-7-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-1-4-3-9-10-7(4)6(2-5)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGVVAXTJXNHFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363242
Record name 5-bromo-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316810-82-9
Record name 5-Bromo-7-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=316810-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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